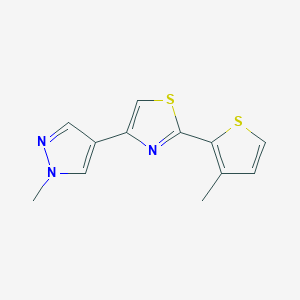![molecular formula C12H13NOS B7592788 N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as TCH346, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various neurological disorders. This compound belongs to the family of bicyclic amides and has shown promising results in preclinical studies as a neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to activate the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. It also modulates the activity of various enzymes involved in the metabolism of reactive oxygen species (ROS) and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and protein carbonyls. It also increases the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is its excellent neuroprotective properties, which make it a promising therapeutic candidate for various neurological disorders. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide is its poor solubility in water, which can make it challenging to formulate for certain applications.
Zukünftige Richtungen
There are several future directions for the research on N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide. One of the key areas of interest is the development of novel formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves a series of chemical reactions that start with the preparation of 3-thiophenylacetic acid, followed by the formation of the bicyclic ring system using a Diels-Alder reaction. The final step involves the introduction of a carboxamide group to the bicyclic ring system. This synthesis method has been optimized to produce high yields of N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide with excellent purity.
Wissenschaftliche Forschungsanwendungen
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to protect neurons from oxidative stress, inflammation, and apoptosis, which are common features of these disorders.
Eigenschaften
IUPAC Name |
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12(13-10-3-4-15-7-10)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDHIANDIFKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

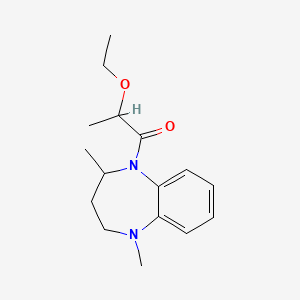
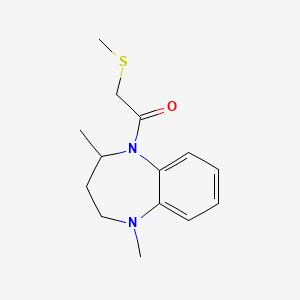
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
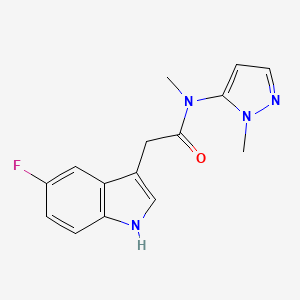
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
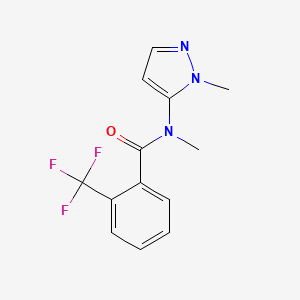
![N-[2-(benzylamino)-2-oxoethyl]-2-(2,5-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7592751.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
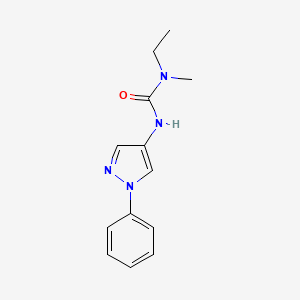
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7592780.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)

